molecular formula C5H12NO3PS B14677520 Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate CAS No. 39486-94-7

Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate

Cat. No.: B14677520
CAS No.: 39486-94-7
M. Wt: 197.20 g/mol
InChI Key: OARIUYANJRATPS-UHFFFAOYSA-N
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Description

Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate is an organophosphorus compound with a unique structure that includes a phosphoryl group, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate can be achieved through several methods. One common approach involves the reaction of an alkyl halide with an alkoxide in the presence of a strong base, such as sodium hydride or potassium hydride

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or methylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates, mesylates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate involves its interaction with molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [methoxy(methylsulfanyl)phosphoryl]methanimidate
  • Ethyl [ethoxy(methylsulfanyl)phosphoryl]methanimidate
  • Ethyl [methoxy(ethylsulfanyl)phosphoryl]methanimidate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

39486-94-7

Molecular Formula

C5H12NO3PS

Molecular Weight

197.20 g/mol

IUPAC Name

ethyl N-[methoxy(methylsulfanyl)phosphoryl]methanimidate

InChI

InChI=1S/C5H12NO3PS/c1-4-9-5-6-10(7,8-2)11-3/h5H,4H2,1-3H3

InChI Key

OARIUYANJRATPS-UHFFFAOYSA-N

Canonical SMILES

CCOC=NP(=O)(OC)SC

Origin of Product

United States

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